N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-2-(4-methylbenzenesulfonamido)benzamide
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Overview
Description
N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-2-(4-methylbenzenesulfonamido)benzamide is a complex organic compound that belongs to the class of thiazole derivatives. Thiazole derivatives are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties . This compound, in particular, has shown potential in various scientific research applications, making it a subject of interest in the fields of chemistry, biology, medicine, and industry.
Preparation Methods
The synthesis of N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-2-(4-methylbenzenesulfonamido)benzamide involves multiple steps. One common synthetic route includes the following steps :
Formation of Thiazole Ring: The thiazole ring is typically formed by the reaction of α-haloketones with thiourea under basic conditions.
Substitution Reaction: The 2,5-dimethylphenyl group is introduced to the thiazole ring through a substitution reaction.
Sulfonamide Formation: The sulfonamide group is introduced by reacting the thiazole derivative with 4-methylbenzenesulfonyl chloride in the presence of a base.
Coupling Reaction: The final step involves coupling the thiazole-sulfonamide intermediate with 2-aminobenzamide under appropriate conditions to form the target compound.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of automated synthesis equipment to scale up the production process .
Chemical Reactions Analysis
N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-2-(4-methylbenzenesulfonamido)benzamide undergoes various chemical reactions, including :
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the sulfonamide group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-2-(4-methylbenzenesulfonamido)benzamide has a wide range of scientific research applications :
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It has been studied for its potential as an antimicrobial agent, showing activity against various bacterial and fungal strains.
Medicine: The compound has shown promise as an anticancer agent, with studies indicating its ability to inhibit the growth of certain cancer cell lines.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-2-(4-methylbenzenesulfonamido)benzamide involves its interaction with specific molecular targets and pathways . The compound is known to inhibit certain enzymes and proteins involved in cell growth and proliferation, leading to its antimicrobial and anticancer effects. For example, it may inhibit the activity of enzymes involved in bacterial cell wall synthesis or disrupt the function of proteins essential for cancer cell survival .
Comparison with Similar Compounds
N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-2-(4-methylbenzenesulfonamido)benzamide can be compared with other thiazole derivatives, such as :
N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide: This compound also exhibits antimicrobial and anticancer properties but differs in its specific molecular targets and pathways.
N-(4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl)benzamide: Similar in structure, this compound is used as a proteinase inhibitor and has applications in cancer research.
2-chloro-N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]nicotinamide: Known for its antimicrobial activity, this compound is used in the development of new antibiotics.
Properties
IUPAC Name |
N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-2-[(4-methylphenyl)sulfonylamino]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O3S2/c1-16-9-12-19(13-10-16)33(30,31)28-22-7-5-4-6-20(22)24(29)27-25-26-23(15-32-25)21-14-17(2)8-11-18(21)3/h4-15,28H,1-3H3,(H,26,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSJKSUXYONYJSY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)NC3=NC(=CS3)C4=C(C=CC(=C4)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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